Enzymatic Substrate Specificity: N-(1-Phenylethyl)formamide Exhibits Markedly Reduced Turnover Relative to N-Benzylformamide
N-(1-Phenylethyl)formamide is recognized as a substrate by N-substituted formamide deformylase (EC 3.5.1.91) from Arthrobacter pascens, but its turnover rate is qualitatively characterized as 'much more slowly' compared to the enzyme's optimal substrate, N-benzylformamide [1]. Importantly, the enzyme exhibits no detectable activity toward amides of other acids, establishing a clear functional boundary between formamides and alternative amide classes [2]. While precise kcat or Km values for N-(1-phenylethyl)formamide are not reported in the primary literature, the documented substrate hierarchy (N-benzylformamide >> N-(1-phenylethyl)formamide ≈ N-butylformamide ≈ N-allylformamide) provides a rank-order framework for predicting relative enzymatic lability [3].
| Evidence Dimension | Enzymatic substrate turnover rate (qualitative rank) |
|---|---|
| Target Compound Data | Substrate; processed 'much more slowly' |
| Comparator Or Baseline | N-Benzylformamide: optimal substrate (fastest turnover) |
| Quantified Difference | Qualitative rank difference; N-benzylformamide >> N-(1-phenylethyl)formamide |
| Conditions | N-substituted formamide deformylase (EC 3.5.1.91) from Arthrobacter pascens; zinc cofactor |
Why This Matters
This differential substrate specificity enables researchers to select N-(1-phenylethyl)formamide as a slowly metabolized probe for mechanistic enzymology studies where rapid turnover of N-benzylformamide would confound kinetic measurements.
- [1] BRENDA Enzyme Database. Information on EC 3.5.1.91 - N-substituted formamide deformylase. Organism: Arthrobacter pascens. View Source
- [2] ExplorEnz - The Enzyme Database. EC 3.5.1.91 - N-substituted formamide deformylase. IUBMB Enzyme Nomenclature. View Source
- [3] KEGG ENZYME Database. Entry 3.5.1.91: N-substituted formamide deformylase. View Source
